molecular formula C23H20ClNOS B3675873 2-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3675873
M. Wt: 393.9 g/mol
InChI Key: FNABENFXSBPYAN-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) and they are known to have various biological activities .


Molecular Structure Analysis

The compound contains a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thiophenyl group might undergo oxidative coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some isoquinoline derivatives are known to have anticancer activity, and their mechanism of action often involves interaction with DNA or proteins within cancer cells .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activities. Some isoquinoline derivatives are known to have toxic effects, so appropriate safety measures should be taken when handling the compound .

Properties

IUPAC Name

[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNOS/c24-21-9-11-22(12-10-21)27-16-17-5-7-19(8-6-17)23(26)25-14-13-18-3-1-2-4-20(18)15-25/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNABENFXSBPYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-1,2,3,4-tetrahydroisoquinoline

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